molecular formula C7H12N2S8 B14203505 1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione CAS No. 855956-23-9

1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione

Katalognummer: B14203505
CAS-Nummer: 855956-23-9
Molekulargewicht: 380.7 g/mol
InChI-Schlüssel: GMZDFIRXLPICGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione is a complex organic compound characterized by its unique structure containing multiple sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione typically involves the reaction of specific amines with sulfur-containing reagents under controlled conditions. One common method involves the use of diamines and sulfur donors in a cyclization reaction to form the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione groups to thiols.

    Substitution: The nitrogen and sulfur atoms in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfur content.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5,6-Hexathia-8,14-diazacyclopentadecane-7,15-dithione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can disrupt biological processes in microorganisms, leading to antimicrobial effects. In therapeutic applications, the compound may interact with cellular pathways to induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6,8,9,10-Hexathia-1,3,5,7-tetraphosphatricyclo [3.3.1.13,7]decane:

    1,5,7-Triazabicyclo [4.4.0]dec-5-ene: Known for its strong basicity and catalytic properties.

Eigenschaften

CAS-Nummer

855956-23-9

Molekularformel

C7H12N2S8

Molekulargewicht

380.7 g/mol

IUPAC-Name

1,2,3,4,5,6-hexathia-8,14-diazacyclopentadecane-7,15-dithione

InChI

InChI=1S/C7H12N2S8/c10-6-8-4-2-1-3-5-9-7(11)13-15-17-16-14-12-6/h1-5H2,(H,8,10)(H,9,11)

InChI-Schlüssel

GMZDFIRXLPICGV-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(=S)SSSSSSC(=S)NCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.